![molecular formula C12H7ClFN3 B12887822 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)- CAS No. 916172-48-0](/img/structure/B12887822.png)
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with chlorine and fluorine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyridine and 2-aminopyridine.
Cyclization: The key step involves the cyclization of these starting materials under basic conditions to form the pyrrolo[2,3-b]pyridine core.
Substitution: Chlorination and fluorination are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of metal catalysts to facilitate the cyclization process.
Solvents: Selection of appropriate solvents to ensure the solubility of intermediates and final products.
Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-chlorosuccinimide for chlorination and Selectfluor for fluorination.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Dihydropyridine derivatives.
Substitution: Various halogenated derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Materials Science: Potential use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine involves:
Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites on proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-fluoropyridine: Shares the pyridine core but lacks the fused pyrrole ring.
2-chloro-5-fluoropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-chloro-6-fluoropyridin-2-yl)methanamine: Similar substituents but different core structure.
Uniqueness
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science.
Propiedades
Número CAS |
916172-48-0 |
|---|---|
Fórmula molecular |
C12H7ClFN3 |
Peso molecular |
247.65 g/mol |
Nombre IUPAC |
5-chloro-4-(6-fluoropyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H7ClFN3/c13-8-6-16-12-7(4-5-15-12)11(8)9-2-1-3-10(14)17-9/h1-6H,(H,15,16) |
Clave InChI |
AGPASDQZWUABQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)F)C2=C3C=CNC3=NC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)
![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
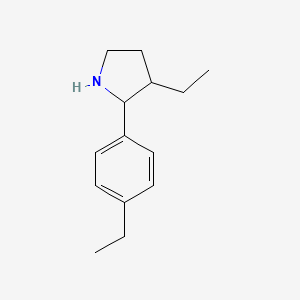
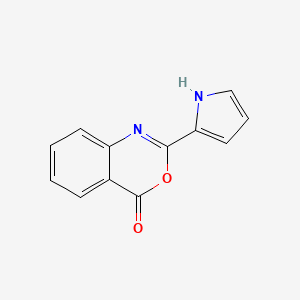
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)

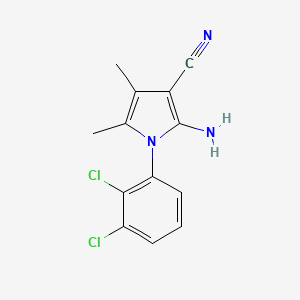
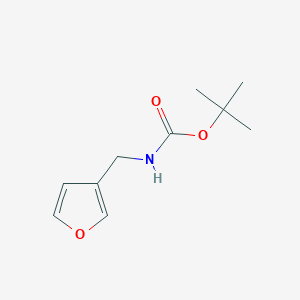
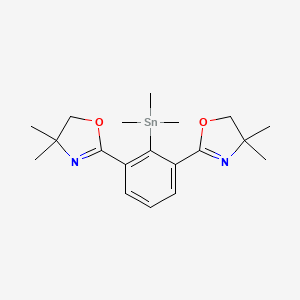
![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)

![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)
![2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)

